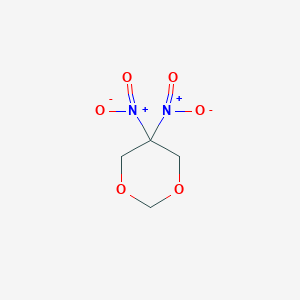
4-(5-溴吡啶-2-基)-2-甲基-丁-3-炔-2-醇
描述
4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol, also known as 4-BPMB, is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 128-129 °C and a boiling point of 145-146 °C. 4-BPMB is a highly reactive compound, making it an important tool for both organic synthesis and chemical research.
科学研究应用
合成和化学性质
该化合物 4-(5-溴吡啶-2-基)-2-甲基-丁-3-炔-2-醇可作为合成新型吡啶衍生物的前体,包括通过铃木交叉偶联反应进行高效合成。这些吡啶衍生物因其独特的化学结构而被研究其量子力学性质、生物活性和作为液晶手性掺杂剂的潜力。例如,特定的衍生物已显示出对大肠杆菌的显着抗血栓和生物膜抑制特性,证明了这些化合物在药学和材料科学中的广泛应用 (Ahmad 等人,2017)。
光反应性和质子转移
对 2-(1H-吡唑-5-基)吡啶及其衍生物(包括与 4-(5-溴吡啶-2-基)-2-甲基-丁-3-炔-2-醇相关的衍生物)中的光反应的研究,提供了对其光物理性质的见解。这些化合物表现出令人兴奋的行为,例如激发态分子内质子转移 (ESIPT),展示了它们在开发具有从分子传感器到光电器件等应用的新型光反应材料方面的潜力 (Vetokhina 等人,2012)。
吡啶的催化和甲基化
对吡啶催化甲基化的研究,包括与 4-(5-溴吡啶-2-基)-2-甲基-丁-3-炔-2-醇类似的衍生物,突出了新型催化方法的开发。这些方法利用甲醇和甲醛作为关键试剂,表明该化合物在合成化学中引入甲基到芳环上的用途,从而改变其电子和物理性质以用于各种应用 (Grozavu 等人,2020)。
材料科学和配体开发
在材料科学中,探索包含吡啶衍生物的铱四唑配合物揭示了它们在调节这些配合物的颜色发射中的作用。该特性对于有机发光二极管 (OLED) 的开发至关重要,其中对发射颜色的精确控制对于显示和照明技术至关重要。对这些配合物的研究强调了该化合物在合成具有定制光学性质的材料中的相关性 (Stagni 等人,2008)。
缓蚀
在腐蚀科学领域,4-(5-溴吡啶-2-基)-2-甲基-丁-3-炔-2-醇的衍生物,如酚醛席夫碱,已被合成并评价为酸性介质中碳钢的缓蚀剂。这些化合物显示出显着的抑制效率,突出了它们在保护金属免受腐蚀方面的潜在应用,而腐蚀是各个行业的关键问题 (El-Lateef 等人,2015)。
属性
IUPAC Name |
4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKLIZHGFUQVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=NC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)

![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)


![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)





